3-(Cycloheptylamino)azepan-2-one

Description

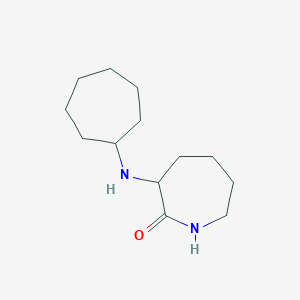

3-(Cycloheptylamino)azepan-2-one is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepan-2-one (caprolactam) backbone with a cycloheptylamino substituent at the 3-position. The cycloheptylamino group in this compound likely enhances lipophilicity and modulates receptor interactions, analogous to cycloalkylamino-substituted compounds in medicinal chemistry .

Properties

IUPAC Name |

3-(cycloheptylamino)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13-12(9-5-6-10-14-13)15-11-7-3-1-2-4-8-11/h11-12,15H,1-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWNXMOVIQFGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2CCCCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the ring-expansion reaction of a cyclohexanone derivative with a suitable amine. For example, the reaction of cycloheptylamine with a cyclohexanone derivative in the presence of a Lewis acid such as boron trifluoride etherate (BF3.OEt2) can yield the desired azepan-2-one compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptylamino)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-substituted azepan-2-one derivatives.

Scientific Research Applications

3-(Cycloheptylamino)azepan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Azepan-2-one Derivatives with Varied Amino Substituents

a. 3-(Benzoylamino)azepan-2-one

- Structure: Features a benzoyl group instead of cycloheptylamino at the 3-position.

- Crystallography : Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds, creating an $ R_2^2(8) $ motif. Further hydrogen bonds extend into [100] chains .

- Implications: The benzoyl group’s aromaticity may enhance π-π stacking interactions, differing from the cycloheptylamino’s aliphatic bulk.

b. 3-{[2-(Dimethylamino)ethyl]amino}azepan-2-one

- Structure: Substituted with a dimethylaminoethyl group.

- Properties: Molecular formula $ \text{C}{10}\text{H}{21}\text{N}_3\text{O} $, molecular weight 199.27. The dimethylaminoethyl chain introduces basicity and flexibility, contrasting with the rigid cycloheptyl group .

c. N-(2-Oxoazepan-3-yl)cyclohexanecarboxamide

- Comparison: The cyclohexanecarboxamide group provides a balance of lipophilicity and hydrogen-bonding capacity, whereas cycloheptylamino may prioritize steric effects over hydrogen bonding.

Cycloheptylamino-Substituted Analogues

a. 3-(Cycloheptylamino)pyrazine-2-carboxamide (Compound 13)

- Structure: Pyrazine core with cycloheptylamino and carboxamide groups.

- Synthesis : 87.4% yield; characterized by IR (1674 cm$^{-1}$ for –CONH$_2$) and $ ^1\text{H} $-NMR (δ 8.84 for NH) .

- Key Differences : The pyrazine ring introduces aromatic nitrogen atoms, enabling distinct electronic interactions compared to the saturated azepan-2-one system.

b. N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)

- Structure: Benzothiazole core with dual cycloheptylamino-propoxy and carboxamide groups.

- Synthesis : 33% yield via 1,3-dibromopropane and cycloheptylamine .

- Activity : Part of a multitargeted ligand series; the benzothiazole moiety may enhance binding to kinase or protease targets compared to azepan-2-one derivatives.

c. 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

- Properties: Molecular formula $ \text{C}{10}\text{H}{18}\text{F}_3\text{NO} $, molecular weight 225.23.

Structural and Functional Analysis: Data Tables

Table 1. Comparative Physico-Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 3-(Cycloheptylamino)azepan-2-one | $ \text{C}{12}\text{H}{22}\text{N}_2\text{O} $ | 210.32 | Azepan-2-one, cycloheptylamino |

| 3-(Benzoylamino)azepan-2-one | $ \text{C}{13}\text{H}{16}\text{N}2\text{O}2 $ | 232.28 | Azepan-2-one, benzoylamino |

| 3-(Cycloheptylamino)pyrazine-2-carboxamide | $ \text{C}{12}\text{H}{18}\text{N}_4\text{O} $ | 234.30 | Pyrazine, carboxamide, cycloheptylamino |

| Compound 3e (Benzothiazole) | $ \text{C}{24}\text{H}{34}\text{N}4\text{O}2\text{S} $ | 442.62 | Benzothiazole, propoxy, cycloheptylamino |

Research Findings and Implications

- Structural Influence : The cycloheptyl group’s size and rigidity may improve metabolic stability compared to smaller cycloalkyl groups (e.g., cyclopropyl in 3g ).

- Hydrogen Bonding : Azepan-2-one derivatives prioritize hydrogen-bond networks (e.g., dimers in ), while benzothiazoles or pyrazines leverage aromatic interactions for target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.